REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([O:27][CH:28]([CH3:30])[CH3:29])[C:5]([CH3:26])=[C:6]([CH:25]=1)[CH2:7][N:8]([CH2:19][CH:20](OC)OC)S(C1C=CC(C)=CC=1)(=O)=O>Cl.O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([O:27][CH:28]([CH3:30])[CH3:29])[C:5]([CH3:26])=[C:6]2[C:25]=1[CH:20]=[CH:19][N:8]=[CH:7]2
|
Name
|
N-[5-bromo-2-methyl-3-(propan-2-yloxy)benzyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(CN(S(=O)(=O)C2=CC=C(C=C2)C)CC(OC)OC)C1)C)OC(C)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred in a sealed tube at 50° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CN=CC2=C(C(=C1)OC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |